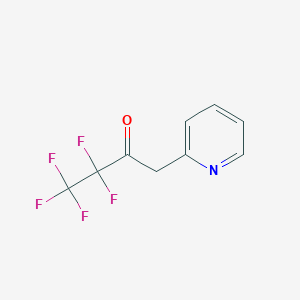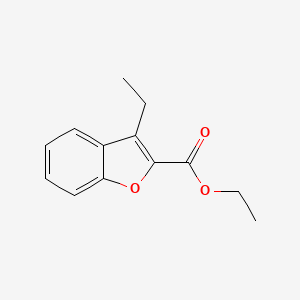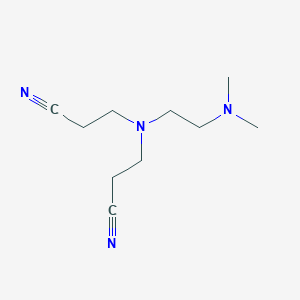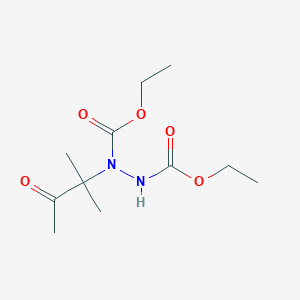
Diethyl 1-(2-methyl-3-oxobutan-2-yl)hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate is a synthetic organic compound It is characterized by its unique structure, which includes an ethoxycarbonylamino group and a 2-methyl-3-oxo-butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate typically involves multi-step organic reactions. Common starting materials might include ethyl carbamate and 2-methyl-3-oxo-butan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would include steps such as mixing, heating, cooling, and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents could be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential therapeutic effects.
Medicine: Research could explore its use as a drug candidate or in drug delivery systems.
Industry: It might be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate might include other carbamates or compounds with similar functional groups. Examples could be ethyl carbamate, methyl carbamate, and other substituted carbamates.
Uniqueness
What sets ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate apart is its specific combination of functional groups, which might confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications or research studies.
Propriétés
Numéro CAS |
83597-11-9 |
|---|---|
Formule moléculaire |
C11H20N2O5 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H20N2O5/c1-6-17-9(15)12-13(10(16)18-7-2)11(4,5)8(3)14/h6-7H2,1-5H3,(H,12,15) |
Clé InChI |
CSNLNJRGYYDTIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN(C(=O)OCC)C(C)(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


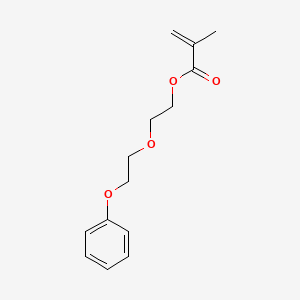

![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)

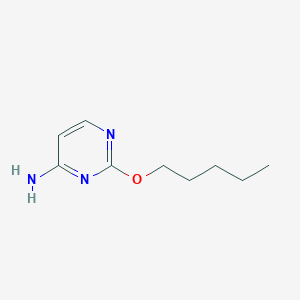
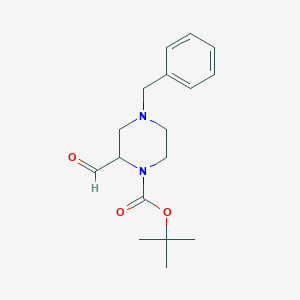
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
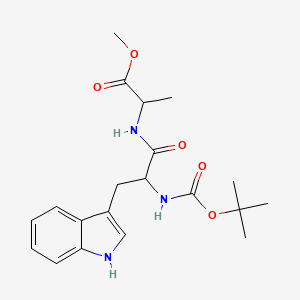
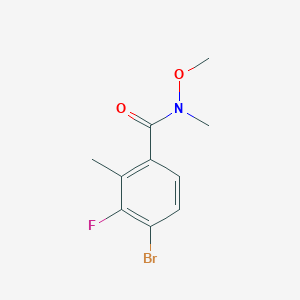
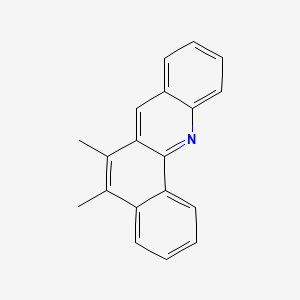
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
